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Dicalcium;phosphate

Cat. No.: B8568815
M. Wt: 175.13 g/mol
InChI Key: NEFBYIFKOOEVPA-UHFFFAOYSA-K
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Description

Significance in Biomineralization Research and Biological Phosphates

Dicalcium phosphate (B84403) plays a crucial role in the study of biomineralization, the process by which living organisms produce minerals. Several calcium phosphate phases, including dicalcium phosphate dihydrate (DCPD), are considered precursors to the formation of hydroxyapatite (B223615), the main mineral component of bone and teeth. rsc.orgoatext.com Research has shown that DCPD can be a transient intermediate phase during the formation of bone mineral. mdpi.com

The various crystalline forms of dicalcium phosphate are integral to understanding biological phosphate systems. nih.gov Amorphous calcium phosphates (ACPs) are often the initial phase formed and are considered precursors to more stable crystalline phases like hydroxyapatite. nih.gov The transformation of these amorphous phases can lead to the formation of dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP) under specific conditions. mdpi.comnih.gov The study of these transformations provides insight into the complex processes of bone regeneration and mineralization. nih.gov For instance, DCPD has been observed to convert to calcium-deficient hydroxyapatite (CDHA) in vivo. nih.gov

Importance in Advanced Materials Science and Engineering for Functional Applications

In the realm of advanced materials science, dicalcium phosphate is a key component in the development of biomaterials for bone repair and regeneration. oatext.comnih.gov Its biocompatibility, biodegradability, and osteoconductivity make it a valuable material for bone cements, tissue engineering scaffolds, and dental implants. oatext.comnih.gov Dicalcium phosphate dihydrate (DCPD), also known as brushite, is particularly promising due to its high solubility under physiological conditions, which can lead to excellent resorbability and enhanced bone formation. mdpi.com

Researchers are exploring the use of dicalcium phosphate in combination with other materials to create composites with enhanced properties. For example, combining dicalcium phosphate with polymers can yield materials that merge the polymer's mechanical and rheological properties with the bioceramic's biocompatibility and osteoconductivity. oatext.com Furthermore, dicalcium phosphate-based materials are being investigated for drug delivery systems. nih.govnih.govjst.go.jp These systems can act as reservoirs for the slow release of therapeutic agents, offering a targeted approach to treatment. jst.go.jpresearchgate.net

Functional Applications of Dicalcium Phosphate
Application AreaSpecific UseKey Properties Utilized
BiomaterialsBone cements, bone grafts, dental implants oatext.comnih.govBiocompatibility, osteoconductivity, biodegradability oatext.comnih.gov
Drug DeliverySlow-release drug reservoir, protective coating nih.govjst.go.jpBiodegradability, controlled dissolution jst.go.jpresearchgate.net
Food IndustryDietary supplement, stabilizer, leavening agent biomaxinnovation.co.inkemiex.comhtmcgroup.comSource of calcium and phosphorus, texturizing properties htmcgroup.com
Animal FeedNutritional supplement for livestock and poultry biomaxinnovation.co.inkemiex.comPromotes bone development and growth htmcgroup.com

Role in Environmental Chemistry and Soil Nutrient Dynamics

Dicalcium phosphate is a significant compound in environmental chemistry, particularly in the context of soil nutrient dynamics. As a phosphate fertilizer, it provides an essential source of phosphorus for plant growth. kemiex.comfertfinda.co.nz The phosphorus in dicalcium phosphate is released relatively slowly compared to other phosphate fertilizers, which can be beneficial for crops with long growth cycles. fertfinda.co.nz

The interaction of dicalcium phosphate with soil is complex. In neutral to calcareous soils, phosphate can precipitate with calcium to form dicalcium phosphate, which is available to plants. nih.gov However, over time, this can transform into more stable and less available forms of calcium phosphate. nih.govresearchgate.net The application of dicalcium phosphate can also influence soil pH. superior.net.nz Research into the environmental fate of dicalcium phosphate includes its potential for industrial use in mixtures and materials, with considerations for its release into the environment. atamanchemicals.com Furthermore, industrial waste from dicalcium phosphate production is being investigated as a potential secondary source of rare earth elements. mdpi.com

Historical Context of Dicalcium Phosphate Phase Discovery and Structural Characterization

The discovery of the different phases of dicalcium phosphate dates back to the late 18th and 19th centuries. mdpi.comsu.se The anhydrous form (CaHPO₄), known as monetite, and the dihydrate form (CaHPO₄·2H₂O), known as brushite, were among the acidic calcium phosphates identified by early chemists. mdpi.comuni-konstanz.de For a long time, these were the only two known crystalline forms of dicalcium phosphate. uni-konstanz.de

The structural characterization of these phases was significantly advanced in the 20th century with the advent of X-ray diffraction techniques. su.se The crystal structures of both the anhydrous and dihydrate forms were determined, revealing that the dihydrate form has a layered structure. wikipedia.orgresearchgate.net More recently, in 2020, a new metastable crystalline phase, dicalcium phosphate monohydrate (CaHPO₄·H₂O or DCPM), was discovered. nih.govsu.seuni-konstanz.de This discovery was made possible by advancements in electron diffraction for atomic structure determination. su.se The monohydrate also possesses a layered structure and its discovery has opened new avenues for research into the biomineralization processes and potential biomedical applications of calcium phosphates. su.seuni-konstanz.despringernature.com

Phases of Dicalcium Phosphate
Phase NameChemical FormulaMineral NameCrystal Structure
Anhydrous Dicalcium Phosphate (DCPA)CaHPO₄Monetite atamanchemicals.comwikipedia.orgTriclinic wikipedia.org
Dicalcium Phosphate Dihydrate (DCPD)CaHPO₄·2H₂OBrushite oatext.comwikipedia.orgMonoclinic
Dicalcium Phosphate Monohydrate (DCPM)CaHPO₄·H₂O-Monoclinic uni-konstanz.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca2O4P+ B8568815 Dicalcium;phosphate

Properties

Molecular Formula

Ca2O4P+

Molecular Weight

175.13 g/mol

IUPAC Name

dicalcium;phosphate

InChI

InChI=1S/2Ca.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+2;/p-3

InChI Key

NEFBYIFKOOEVPA-UHFFFAOYSA-K

Canonical SMILES

[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2]

Origin of Product

United States

Advanced Synthesis Methodologies for Dicalcium Phosphate Phases

Biomimetic and Template-Assisted Synthesis Strategies for Dicalcium Phosphate Morphology Control

Biomimetic and template-assisted approaches leverage organic matrices or controlled environments to guide the nucleation and growth of dicalcium phosphate crystals, enabling the fabrication of materials with tailored morphologies and enhanced functionalities. These strategies draw inspiration from biological systems where precise control over mineral formation is observed.

Biomimetic Approaches Utilizing Organic Templates

Biomimetic synthesis often involves the use of biological macromolecules or synthetic polymers that mimic their functions to direct the crystallization of dicalcium phosphate.

Polymeric Hydrogels: Poly(vinyl alcohol) (PVA) hydrogels have been employed as matrices for the in situ biomimetic mineralization of calcium phosphate. Dicalcium phosphate dihydrate (DCPD) can be precipitated within an aqueous PVA solution by the concurrent addition of calcium and phosphate salts under acidic conditions. The subsequent hydrolysis of this DCPD-PVA composite hydrogel, facilitated by immersion in buffered solutions at specific pH values (e.g., 7.4 or 9) and 37 °C, leads to the transformation of DCPD into apatite. Notably, the morphology of the incorporated apatite phase is influenced by the hydrolysis solution pH: DCPD converts to large interconnected crystals at pH 7.4, while individual spherical particles are observed at pH 9. frontiersin.org This method provides a "synthetic handle" for controlling the chemical composition and particle morphology of biomimetic apatite incorporated into polymers. frontiersin.org

Proteins and Amino Acids: Proteins, such as zein (B1164903), can serve as biomimetic mineralization templates. A zein Langmuir monolayer, formed by self-assembling nanoglobules, has been utilized to induce the mineralization of calcium phosphate at the air-liquid interface in simulated body fluid. The resulting mineral films, which are a mixture of dicalcium phosphate dihydrate and hydroxyapatite (B223615), exhibit a morphological evolution from small, curved structures to straight, flake-like forms. acs.org Beyond structural templates, specific amino acids can influence DCPD growth. Polar amino acids have been shown to inhibit DCPD growth from metastable solutions, likely due to electrostatic interactions between their side groups and charged DCPD surfaces. Phosphoserine, for instance, demonstrated a significant inhibitory effect. Interestingly, glutamic acid has been observed to induce the clustering of DCPD crystals, leading to a "chrysanthemum-like" morphology. nih.gov

Liquid Crystals (LCs): Liquid crystal phases offer well-organized nanometric aqueous domains that can act as "soft" and "inert" templates for biomimetic mineralization. This approach allows for the precise control over calcium phosphate morphogenesis and polymorphism within confined nanospace. For example, reverse hexagonal (H2) and lamellar (Lα) LCs have been successfully used to synthesize 6 nm-thick calcium phosphate nanowires and sheets, respectively, by precisely replicating the negative or flat curvature of the aqueous domains. rsc.org

Template-Assisted Synthesis and Morphology Control Parameters

Beyond specific biomolecules, other templating agents and controlled synthesis conditions are vital for dictating the morphology of dicalcium phosphate phases.

Initial pH and Ion Concentrations: The crystal morphology of DCPD (brushite) is highly dependent on the initial pH of the solution and the initial concentrations of HPO₄²⁻ and Ca²⁺ ions during aqueous solution synthesis at room temperature. An increase in either the initial pH or the initial ion concentration can induce a transformation in the shape of DCPD particles from petal-like to plate-like structures. tandfonline.com This highlights the critical role of supersaturation and solution chemistry in guiding crystal growth.

Solvent Systems and Microwave-Assisted Synthesis: The choice of solvent system in conjunction with advanced heating methods like microwave-assisted solvothermal synthesis provides significant control over the morphology and mesoporosity of calcium phosphate nanomaterials. This method offers advantages such as rapid, volumetric, and differential heating, leading to better reaction control, increased yields, and reduced synthesis times, often without the need for additional templating materials. rsc.orgscienceopen.com

For instance, by altering the reaction solvent using calcium acetate (B1210297) monohydrate as a precursor in a rapid microwave-assisted synthetic method, various dicalcium phosphate (DCPA) particle morphologies, including elliptical and plate-shaped, have been successfully synthesized. ucl.ac.uk

Research has shown that anhydrous dicalcium phosphate synthesized via rapid microwave-assisted synthesis can exhibit high porosity (77.8 m²/g), which provides more binding sites for biomolecules like bovine serum albumin (BSA), leading to a higher loading capacity (approx. 59 wt%) compared to hydroxyapatite with lower surface area. mdpi.com

Table 1: Influence of Synthesis Parameters and Templates on Dicalcium Phosphate Morphology

Synthesis Parameter/TemplateDicalcium Phosphate PhaseObserved Morphology/EffectReference
Poly(vinyl alcohol) (PVA) Hydrogel + pH 7.4Apatite (from DCPD)Large interconnected crystals frontiersin.org
Poly(vinyl alcohol) (PVA) Hydrogel + pH 9Apatite (from DCPD)Individual spherical particles frontiersin.org
Zein Langmuir MonolayerDCPD & HydroxyapatiteSmall, curved to straight, flake-like films acs.org
Glutamic AcidDCPD"Chrysanthemum-like" clustering nih.gov
Reverse Hexagonal (H2) LCCalcium Phosphate (incl. DCP)6 nm-thick nanowires rsc.org
Lamellar (Lα) LCCalcium Phosphate (incl. DCP)Sheets rsc.org
Increased Initial pHDCPDPetal-like to plate-like transformation tandfonline.com
Increased Initial Ion Conc.DCPDPetal-like to plate-like transformation tandfonline.com
Varied Solvent System (Microwave-assisted)DCPAElliptical, plate-shaped ucl.ac.uk
Rapid Microwave-assisted SynthesisAnhydrous DCPHigh porosity (77.8 m²/g) mdpi.com

Crystallography, Polymorphism, and Phase Transitions of Dicalcium Phosphate

Dicalcium Phosphate (B84403) Anhydrous (Monetite, DCPA)

Monetite (CaHPO₄), also referred to as dicalcium phosphate anhydrous (DCPA), is the anhydrous form of brushite. nih.gov It is of interest in calcium phosphate cement (CPC) formulations for biomedical implants. nih.gov

Monetite exhibits polymorphism, with different reported crystal structures. One form crystallizes in the triclinic crystal system with the space group P1̅. semanticscholar.orgnih.gov Its structure comprises three unique hydrogen sites (H1, H2, H3) and two crystallographically inequivalent phosphorus sites (P1 and P2). nih.gov Another novel form of monetite has been synthesized hydrothermally, crystallizing in the orthorhombic space group Ccm21. researchgate.net This three-dimensional crystal structure is characterized by infinite zigzag chains of {HPO₄}n linked by Ca–O bonds. researchgate.net Monetite generally presents a finer stacked-sheet structure compared to brushite. core.ac.uk

The unit cell parameters for the reported crystal structures of monetite are summarized in Table 1.

Table 1: Crystal Structure Parameters of Dicalcium Phosphate Anhydrous (Monetite)

ParameterValue (Triclinic, P1̅) semanticscholar.orgnih.govValue (Orthorhombic, Ccm21) researchgate.net
Space GroupP1̅Ccm21
Crystal SystemTriclinicOrthorrhombic
a (Å)6.910(1)6.242(1)
b (Å)6.627(2)6.994(2)
c (Å)6.998(2)7.003(3)
α (°)96.34(2)-
β (°)103.82(2)-
γ (°)88.33(2)-
V (ų)309.28 (calculated) mindat.org305.73(16)
Z4 semanticscholar.orgnih.gov4 researchgate.net

Monetite is commonly formed through the dehydration of brushite (CaHPO₄·2H₂O). nih.gov This dehydration process typically occurs in two steps upon heating. researchgate.netmdpi.com Brushite begins to lose water around 80 °C, and monetite starts to form between 130 and 140 °C. researchgate.net The full conversion temperature is approximately 220 °C, although prolonged heat exposure at lower temperatures can also lead to its formation. researchgate.netmdpi.com

The dehydration reaction results in the co-formation of an amorphous phase alongside monetite. researchgate.net Slower dehydration rates, achieved through slower heating, tend to produce a greater amount of this amorphous phase, which is considered a highly disordered form of monetite containing trapped free water. researchgate.net The transformation from brushite to monetite is also associated with the creation of micropores due to the expulsion of water molecules from the crystal structure. core.ac.uk

Crystal Structure Analysis and Unit Cell Parameters

Dicalcium Phosphate Monohydrate (DCPM)

Dicalcium phosphate monohydrate (DCPM, CaHPO₄·H₂O) is a crystalline calcium phosphate phase that remained elusive for a considerable period compared to its dihydrate (brushite, CaHPO₄·2H₂O) and anhydrous (monetite, CaHPO₄) counterparts, which were described in the 19th century. researchgate.netresearchgate.netnih.gov Its discovery and characterization have provided new insights into the diverse family of calcium orthophosphates. springernature.comsu.se

Discovery and Atomic Structure Determination

The synthesis and crystal structure determination of DCPM were reported through careful investigation of synthesis regimes where metastable calcium phosphates form, and by employing advanced atomic structure determination methods based on electron diffraction. researchgate.netnih.govspringernature.comsu.se Unlike traditional X-ray diffraction, which requires crystals larger than several micrometers, electron diffraction allowed for the determination of the atomic structure from crystals significantly smaller, specifically thin sheets with a thickness of less than 50 nm. springernature.com

The crystal structure of DCPM is layered with monoclinic symmetry. researchgate.netresearchgate.netnih.gov It contains water molecules that link these layers, exhibiting an ordered hydrogen arrangement determined via theoretical calculations. springernature.com While DCPD also possesses a layered structure with water molecules linking layers, DCPM contains half the amount of water compared to DCPD, and its layer itself has a different atomic structure. springernature.comsu.sewikipedia.org

Formation from Amorphous Calcium Hydrogen Phosphate Precursors

DCPM is found to crystallize from amorphous calcium hydrogen phosphate (ACHP) in water-poor environments. researchgate.netresearchgate.netnih.govspringernature.comresearchgate.net This formation pathway highlights the role of amorphous precursors in the crystallization of various calcium phosphate phases. The process of DCPM crystallization via the dissolution of an acidic amorphous calcium phosphate has been explored using in situ time-resolved atomic force microscopy. researchgate.netacs.orgnih.gov

Metastability and Transformation Pathways to Other Calcium Phosphate Phases

DCPM is characterized by its metastability in water, though it can be stabilized by organic molecules such as citrate (B86180) salts and sodium polyacrylate. researchgate.netnih.govspringernature.comsu.se This metastable nature means it transforms into other known calcium phosphate phases under different conditions. springernature.comsu.se In an aqueous environment, dicalcium phosphate monohydrate transforms into hydroxyapatite (B223615) (HA). springernature.comsu.se Furthermore, DCPM can quickly evolve into more stable octacalcium phosphate (OCP) in a near-physiological solution. researchgate.netacs.orgnih.gov This demonstrates its higher metastability compared to both DCPD and DCPA. researchgate.netacs.orgnih.gov

Amorphous Calcium Hydrogen Phosphate (ACHP) and its Role in Dicalcium Phosphate Crystallization Pathways

Amorphous calcium hydrogen phosphate (ACHP) plays a pivotal role as a precursor in the crystallization pathways of dicalcium phosphate and other calcium orthophosphates. researchgate.netresearchgate.netnih.govspringernature.comresearchgate.net ACHP is a non-crystalline phase from which DCPM crystallizes, particularly in water-poor environments. researchgate.netnih.govspringernature.com The formation of DCPM from ACHP in wet air has been observed, with techniques like X-ray powder diffraction (XRPD) and infrared (IR) spectroscopy used to monitor the phase evolution over time. researchgate.net

The general pathway for the formation of crystalline calcium phosphates often involves an initial, highly unstable amorphous calcium phosphate (ACP) phase, which is then succeeded by more stable amorphous phases. nih.gov Both acidic and basic amorphous calcium phosphates can form, depending on the sequestering phosphopeptide. nih.gov The transformation from amorphous phases to crystalline dicalcium phosphates, such as DCPD, is a common route in biomineralization and synthetic processes. cdnsciencepub.com The presence of an amorphous calcium phosphate (ACP) phase can act as an intermediate, for instance, in the transformation of brushite to OCP, where brushite is partially hydrolyzed to ACP before reacting to form OCP. core.ac.uk

Thermodynamic and Kinetic Considerations of Dicalcium Phosphate Phase Transformations

The transformation among dicalcium phosphate phases and to other calcium phosphates is governed by thermodynamic stability and kinetic factors. The solubility of calcium phosphate compounds is a key determinant for the direction of reactions like dissolution, precipitation, hydrolysis, and phase transformation. umass.edukarger.com

Solubility Data for Key Calcium Phosphate Compounds (at 25°C) umass.edu

CompoundFormulaCa/P Ratio-log(Ksp) at 25°C
Monocalcium Phosphate MonohydrateCa(H₂PO₄)₂·H₂O0.5Highly soluble
Monocalcium Phosphate AnhydrousCa(H₂PO₄)₂0.5Highly soluble
Dicalcium Phosphate AnhydrousCaHPO₄1.06.90
Dicalcium Phosphate DihydrateCaHPO₄·2H₂O1.06.59
Octacalcium PhosphateCa₈H₂(PO₄)₆·5H₂O1.3396.6
α-Tricalcium Phosphateα-Ca₃(PO₄)₂1.525.5
β-Tricalcium Phosphateβ-Ca₃(PO₄)₂1.528.9
HydroxyapatiteCa₅(PO₄)₃OH or Ca₁₀(PO₄)₆(OH)₂1.6757.14
FluorapatiteCa₅(PO₄)₃F or Ca₁₀(PO₄)₆F₂1.6760.5
Tetracalcium PhosphateCa₄(PO₄)₂O2.0313.0

Note: Ksp values are approximate and can vary based on experimental conditions and sources.

At pH values below approximately 4.8, dicalcium phosphate dihydrate (DCPD) and dicalcium phosphate anhydrous (DCPA) are considered the most stable (least soluble) calcium phosphates. wikipedia.orgatamanchemicals.com However, solubility diagrams indicate that at pH values lower than 4.0, DCPD (brushite) is more stable than hydroxyapatite. researchgate.net Above pH 4.0, hydroxyapatite becomes the most stable phase, followed by tricalcium phosphate (TCP) and OCP. researchgate.net This highlights the pH-dependent stability of these phases.

The Ostwald-Lussac law suggests that the formation of a final crystalline phase often proceeds through a pathway involving other phases in order of decreasing solubility. cdnsciencepub.com For instance, in the transformation of calcium phosphates, the route typically follows amorphous calcium phosphate and brushite, then octacalcium phosphate (OCP), and finally hydroxyapatite (HAp). cdnsciencepub.com This transformation often occurs via a dissolution-reprecipitation process. cdnsciencepub.com

The metastability of DCPM is notable; while it can transform into HA in water, it can be stabilized by organic molecules. researchgate.netnih.govspringernature.comsu.se Similarly, brushite (DCPD) is a metastable phase at around neutral pH. researchgate.net The transformation of brushite to more stable phases like hydroxyapatite or octacalcium phosphate is a significant factor in the degradation of brushite cements under physiological conditions. core.ac.ukcmu.ac.th The rate and pathway of these transformations are influenced by various factors, including pH, temperature, and the presence of specific ions or organic molecules in the solution. cdnsciencepub.comcore.ac.ukcmu.ac.thresearchgate.net For example, brushite transforms into OCP when soaked in Dulbecco's Modified Eagle Medium (DMEM) solutions at 36.5°C, rather than directly to apatite, which is typically observed in simulated body fluid (SBF). researchgate.net

The understanding of these thermodynamic and kinetic considerations is crucial for controlling the synthesis and application of dicalcium phosphate phases, especially in fields like biomaterials and biomineralization.

Surface Chemistry and Interfacial Phenomena of Dicalcium Phosphate

Adsorption Mechanisms on Dicalcium Phosphate (B84403) Surfaces

Adsorption on dicalcium phosphate surfaces is primarily governed by electrostatic interactions between adsorbing molecules and the charged surface of the calcium phosphate. Research indicates that the ability of calcium phosphate particles to adsorb both cations (e.g., Mg²⁺, Ca²⁺) and anions (e.g., OH⁻, NO₃⁻, CO₃²⁻, HPO₄²⁻) is reflected by their zeta potential values, which can range from -29 to +21 mV.

Specific studies on the adsorption of amino acids onto dicalcium phosphate dihydrate (DCPD) reveal that polar amino acids inhibit DCPD growth through electrostatic interactions with the charged DCPD surfaces. For instance, carboxylic acid side groups are believed to adsorb onto Ca²⁺ ions located at kinks and dislocations on the DCPD surface. The zwitterionic form of amino acids can also adsorb by redistributing electron density in carboxylic acid side groups to oxygen, creating a negative charge. The efficacy of inhibition is enhanced by an increased number of polar side groups within the molecule.

Furthermore, the adsorption of protocatechuic aldehyde (Pca) on DCPD has been investigated through molecular dynamics simulations and experimental analyses. These studies suggest that Pca predominantly adsorbs on the (0 2 0) surface of DCPD. The aldehyde group of Pca plays a more significant role in this adsorption than its hydroxyl groups, while temperature does not appear to have a distinct effect on the adsorption. X-ray diffraction (XRD) results indicated that Pca induced preferential growth of the (0 2 0) crystal surface in DCPD/Pca composites without altering the crystal structure, crystallinity, or grain size of DCPD.

In certain scenarios, such as the interaction of phosphorus with aluminum-based water treatment residuals, surface P chemisorption can occur, forming an amorphous Al-P mineral phase, even when the system is undersaturated with dicalcium phosphate.

Surface Reactivity and Dissolution-Reprecipitation Processes of Dicalcium Phosphate Phases

The surface reactivity of dicalcium phosphate phases is intrinsically linked to their dissolution and reprecipitation processes, which are fundamental to their transformation and stability in various environments. Dicalcium phosphate dihydrate (DCPD) is known to be metastable under physiological conditions. It readily converts to more thermodynamically stable calcium phosphate phases, such as octacalcium phosphate (OCP) and hydroxyapatite (B223615) (HA). This transformation typically occurs via a dissolution-reprecipitation mechanism.

The pH of the solution plays a crucial role in controlling these mechanisms. For instance, in acidic conditions (e.g., pH 2.7), the dissolution of certain calcium phosphate cements can lead to the reprecipitation of significant amounts of HA, alongside metastable phases like DCPD and OCP. Even at pH values below 4, HA can form, likely as a calcium-deficient form, through the conversion of these acidic metastable phases.

The co-grinding process of dicalcium phosphate dihydrate with other materials, such as vaterite CaCO₃, can significantly influence the dissolution-reprecipitation kinetics. While co-grinding can halve the setting time of cements by improving particle size reduction, it can also delay the progress of the chemical reaction involving dissolution-reprecipitation by approximately 30 minutes. This delay is attributed to the increased contact area between reactive powders, which may limit their hydration.

The transformation of calcium phosphate (CaP) coatings in simulated body fluid (SBF) also follows a dissolution-reprecipitation mechanism. CaPs with lower crystallinity exhibit higher dissolution rates, leading to faster reprecipitation. Raman spectroscopy can be used to observe the emergence of peaks attributed to B-type carbonate substitution in biological apatite, indicating the progression of these transformations.

Electrokinetic Properties and Zeta Potential Analysis of Colloidal Dicalcium Phosphate

The electrokinetic properties of colloidal dicalcium phosphate, particularly its zeta potential, are critical indicators of its surface charge and colloidal stability. Zeta potential measurements for dicalcium phosphate dihydrate (brushite) in various media have shown values ranging from -29 to +21 mV. This broad range signifies the capacity of dicalcium phosphate particles to adsorb both cations (e.g., Mg²⁺, Ca²⁺) and anions (e.g., OH⁻, NO₃⁻, CO₃²⁻, HPO₄²⁻).

A specific study reported a zeta potential of -12.44 ± 0.4 mV for DCPD mineral, which suggests a tendency towards agglomeration due to the surface charge particle repulsions. The negative surface charge density observed for DCPD is linked to the presence of phosphate groups (PO₄³⁻) within its structure.

The electrokinetic properties of calcium phosphate particles are primarily determined by their crystal structure rather than their Ca/P molar ratio. For instance, DCPD typically exhibits zeta potential values that are positively shifted by 2-9 mV compared to hydroxyapatite (HA). The pH of the solution also plays a significant role in influencing the zeta potential and, consequently, the adsorption behavior at the water-adsorbent interface.

The Derjaguin Landau Verwey Overbeek (DLVO) theory helps explain the agglomeration tendency, as it considers the sum of electrostatic repulsive and Van der Waals forces, which determine the total interaction energy at a given separation distance.

Interactions with Organic Molecules and Biomolecules

Dicalcium phosphate interacts with a variety of organic molecules and biomolecules, influencing its behavior in biological and chemical systems. These interactions are often driven by electrostatic forces and the chemical nature of the interacting species.

Interactions with Amino Acids: Amino acids, crucial biomolecules, significantly interact with dicalcium phosphate. Polar amino acids are known to inhibit the growth of DCPD, primarily through electrostatic interactions between their side groups and the charged surfaces of DCPD. Phosphoserine, an amino acid with negatively charged phosphate groups, has demonstrated a strong inhibitory effect on DCPD growth, comparable to that of calcium pyrophosphate (CPP). This strong inhibition is attributed to the doubly charged nature of phosphoserine at certain pH values, leading to stronger electrostatic interactions with DCPD compared to amino acids like glutamic acid, which carry a single negative or neutral charge.

The carboxylic acid side groups of amino acids are thought to adsorb onto Ca²⁺ ions present at kinks and dislocations on the DCPD surface. The zwitterionic form of amino acids can also adsorb, with electron density redistribution in carboxylic acid side groups leading to a negative charge. The presence of amino acids like L-glutamic acid, L-aspartic acid, and L-lysine can influence the formation of amorphous calcium phosphates, allowing for control over the Ca/P molar ratio of the resulting inorganic frameworks. For instance, dicarboxylic acid-type amino acids (glutamic acid, aspartic acid) lead to Ca-rich products, while diamine-type amino acids (lysine) result in P-rich products. These amino acid-containing amorphous calcium phosphates can transform into apatite much faster than α-tricalcium phosphate when immersed in simulated body fluid.

General Protein Adsorption: Protein adsorption on calcium phosphate (Ca-P) surfaces is a critical phenomenon in biomaterial applications. Ca²⁺ and PO₄³⁻ ions on Ca-P surfaces are considered primary protein binding sites, providing a major driving force for adsorption. The distribution of these charged ions or groups varies across different Ca-P compounds, leading to variations in net surface charge and, consequently, diverse protein adsorption behaviors. Different proteins, with their unique arrangements of charged groups, exhibit distinct adsorption patterns. This can lead to selective adsorption on specific Ca-P crystal planes, influencing the morphology, size, and orientation of Ca-P crystals. For example, acidic proteins preferentially adsorb on the (100) face of HA and OCP crystals. While it was once believed that protein-crystal interactions involved stereochemically specific interactions and precise alignment, recent evidence suggests that these interactions are primarily electrostatic in nature, with molecular disorder potentially assisting in forming multiple bonds with cations on the crystal face.

Advanced Characterization Techniques for Dicalcium Phosphate Research

Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) for Phosphate (B84403) Quantification

The precise quantification of phosphate is crucial in dicalcium phosphate (DCP) research, particularly when assessing its presence and behavior in various matrices, such as processed foods or during precipitation studies. Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are advanced analytical techniques employed for this purpose, offering distinct advantages and considerations.

Comparative Analysis of IC and HPLC for Orthophosphate Determination

Research has optimized analytical methods for measuring solubilized orthophosphate ions (HPO₄²⁻ and PO₄³⁻) derived from water-insoluble food additives like dicalcium phosphate (DCP) and tricalcium phosphate (TCP) researchgate.netmdpi.comnih.govnih.gov. A comparative study evaluated IC coupled with a DS6 conductivity detector (Cond.) against HPLC with an Evaporative Light Scattering Detector (ELSD) researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com.

The ion-pairing HPLC method demonstrated the capability to analyze calcium and phosphate ions successively. However, a significant limitation observed was its low reproducibility after approximately 48 hours of measurements researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com. In contrast, the IC method proved to be an effective technique for measuring orthophosphate ions, exhibiting high reproducibility researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com. The IC method typically utilized distilled water and a potassium hydroxide (B78521) (KOH) solution as the mobile phase with a Dionex column researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com.

Detailed Research Findings for IC Quantification

The developed IC method underwent rigorous validation, demonstrating robust performance for the quantification of orthophosphate derived from DCP. Matrix-based limits of detection (LOD) and limits of quantification (LOQ) were established for various food samples, such as snacks and cereals. The LOD values ranged from 0.01 to 0.91 µg/mL, while LOQ values were estimated between 0.21 and 2.74 µg/mL researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com. It was noted that the LODs and LOQs for DCP and TCP varied depending on the specific food matrix, highlighting the matrix type as an important factor for achieving optimal results in IC analysis mdpi.com.

Precision and accuracy were assessed through inter-day and intra-day tests. The calculated precision, expressed as percentage relative standard deviation (%RSD), ranged from 0.5% to 6.6%. The accuracy, measured as recovery percentage, fell within the range of 82% to 117% in both food samples analyzed researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com. These findings underscore the good applicability of the developed IC method for analyzing DCP and TCP in collected processed foods researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com. Beyond food analysis, IC has also been utilized in calcium phosphate precipitation studies to determine the total concentration of phosphates in liquid samples acs.org.

Table 1: Performance Metrics for IC Method in Phosphate Quantification

MetricRange (µg/mL) - Snacks & Cereals researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com
LOD0.01 – 0.91
LOQ0.21 – 2.74

Table 2: Precision and Accuracy of IC Method (Inter-day and Intra-day Tests) researchgate.netmdpi.comnih.govnih.govsigmaaldrich.com

MetricRange (%)
Precision (%RSD)0.5 – 6.6
Accuracy (Recovery %)82 – 117

Biomineralization Processes Involving Dicalcium Phosphate

Fundamental Mechanisms of Calcium Phosphate (B84403) Formation in Biological Systems

The formation of calcium phosphate in biological systems is a highly regulated process that leads to the precise deposition of minerals, forming skeletal and dental hard tissues. This process is chronologically divided into several stages: ions, prenuclei clusters, nuclei, amorphous phase, and crystal phase researchgate.net.

Initially, biomineralization involves the uptake of ions from the environment, their transport by cells, temporary storage, and ultimately deposition echinobase.org. The early formation of solid CaP particles during biomineralization often involves amorphous calcium phosphate (ACP) nih.gov. ACP is a soluble, highly substituted apatite that lacks a crystalline texture when examined by transmission electron microscopy (TEM) and exhibits a wide-angle, broad, and diffuse pattern in X-ray diffraction nih.gov. Its Ca/P ratio is typically 1.5 or less nih.gov.

Intracellular processes, involving organelles such as the endoplasmic reticulum (ER), mitochondria, and lysosomes, are crucial in initiating biomineralization through the formation, accumulation, maturation, and secretion of CaP particles nih.gov. Mitochondria can absorb Ca²⁺ and Pi from the surrounding medium, promoting the formation of electron-dense calcium phosphate granules, which have been identified as ACP precursors nih.gov. These ACP precursors can then be transferred to intracellular matrix vesicles (MVs) nih.gov. MVs contain various membrane transporters and enzymes that create an environment suitable for calcium phosphate nucleation and subsequent growth nih.gov.

The aggregation of Ca²⁺ and HPO₄²⁻ ions is key to ACP formation, forming pre-nucleation complexes (clusters) that then aggregate into branched three-dimensional polymeric structures, which are precursors of ACP nih.gov. These precursors further nucleate to form spherical ACP nih.gov. The mineral density of these ACP precursors can increase within MVs, leading to the initial formation of ACP particles nih.gov. The final inorganic mineral constituent of fully developed hard tissue is primarily hydroxyapatite (B223615) (HA), one of the most enduring forms of CaP particles, which forms through nucleation and stabilization by assimilating calcium and hydroxide (B78521) ions nih.gov.

Role of Pre-nucleation Clusters and Particle Attachment in Dicalcium Phosphate Crystallization

The formation of crystalline calcium phosphate often deviates from the classical nucleation-and-growth mechanism, involving numerous intermediates, including soluble pre-nucleation species acs.org. Pre-nucleation clusters (PNCs) are spontaneously formed nanometric assemblies of calcium and phosphate ions in solution acs.org. These PNCs can then assemble into branched polymeric structures acs.org.

Research indicates that the CaP nucleation process is initiated by the transformation of these branched polymeric pre-nucleation assemblies into amorphous calcium phosphate (ACP) spheres acs.org. This transformation involves spontaneous dissolution followed by local densification of 100–200 nm wide domains, leading to ACP spheres of similar size acs.org. The timing of these successive events in the CaP mineralization pathway can be kinetically controlled by the Ca²⁺/Pᵢ molar ratio, with a lower ratio increasing the lifetime of transient soluble species acs.org.

Dicalcium phosphate dihydrate (DCPD), also known as brushite, and dicalcium phosphate anhydrous (DCPA), or monetite, are implicated in the nucleation stage of calcium phosphate formation, especially under ion-rich conditions researchgate.net. DCPD and octacalcium phosphate (OCP) have been suggested as possible precursors to the formation of biogenic hydroxyapatite rsc.org.

Dicalcium Phosphate as a Precursor Phase in Hydroxyapatite Biomineralization

Dicalcium phosphate phases, particularly DCPD and OCP, are frequently recognized as crucial precursor phases in the biomineralization pathway leading to hydroxyapatite (HA) rsc.orgnanobioletters.com. HA is the most thermodynamically stable calcium phosphate system and the primary component of bones and teeth rsc.orgcore.ac.uk.

The spontaneous precipitation of calcium phosphate at neutral and alkaline pH initially results in the formation of amorphous calcium phosphate (ACP) core.ac.uk. After a certain period, ACP undergoes a transformation to a crystalline phase resembling hydroxyapatite core.ac.uk. Studies suggest that in vitro formation of HA at physiological temperature (37 °C) and pH involves an initial ACP phase mdpi.com.

The transformation pathway from ACP to HA can involve intermediate phases. At high pH values, calcium and phosphate ions gather in the ACP phase, which may then transform into DCPD, then to OCP, and finally to HA crystals researchgate.net. Conversely, at lower pH values, OCP might precede DCPD in the transformation sequence researchgate.net. The octacalcium phosphate (OCP) phase, with a Ca/P ratio of 1.33, possesses a structure similar to HA and is considered a crucial precursor in HA formation, transforming into more stable HA through hydrolysis at a pH between 6.2 and 7.4 and temperatures between 25°C and 37°C nanobioletters.comrsc.org. This process is influenced by transport and nucleation mechanisms, as well as the Ca/P ratio and saturation degree nanobioletters.com.

The solubility of calcium phosphates varies with their chemical structure and Ca/P ratio, with higher Ca/P ratios generally indicating lower solubility nanobioletters.com. HA is the most insoluble phase among phosphates of biological interest nanobioletters.com. The dissolution of calcium phosphates can occur in parallel with a precipitation mechanism, where calcium ions react with HPO₄²⁻ ions to form calcium phosphate, which then precipitates on the material surface nanobioletters.com.

Influence of Biological Microenvironments (e.g., pH, Ionic Strength, Organic Matrix) on Dicalcium Phosphate Biomineralization

Biological microenvironments significantly influence the biomineralization of dicalcium phosphate and its subsequent transformation into other calcium phosphate phases. Key factors include pH, ionic strength, and the presence of an organic matrix echinobase.orgrsc.org.

Organisms employ sophisticated mechanisms to regulate physiological factors like temperature, pH, and ion concentration to control where and when minerals form researchgate.netmdpi.com. The pH of the environment plays a critical role in determining the stability and transformation pathways of various calcium phosphate phases researchgate.netnih.gov. For instance, dicalcium phosphate (DCP) is the most stable phase between pH 2.0 and 4.2 nih.gov. At physiological pH, brushite (DCPD) is metastable and can resorb when exposed to body fluid nih.gov. The transformation of ACP to crystalline phases, including those involving DCPD and OCP, is highly sensitive to pH core.ac.uk. At high pH values, ACP may transform to DCPD, then OCP, and finally HA, while at low pH values, OCP might appear before DCPD researchgate.net.

Ionic strength also affects the thermodynamics and kinetics of crystal nucleation and growth/dissolution rsc.org. Solutions involved in mineral formation are typically supersaturated, requiring organisms to prevent unwanted mineral deposition while exploiting this state to produce unstable mineral precursors that can be stored, redissolved, and transformed into functional final deposits echinobase.org.

The organic matrix provides a template for biomineralization. In nature, biominerals like calcium phosphate are formed and confined in their morphology and crystal phase by organic substances through biomineralization acs.org. For example, hydroxyapatite microcrystals form and align on collagen fibrils acs.org. In dentin biomineralization, functional groups of non-collagenous proteins act as key factors in homogeneous nucleation, enhancing the adsorption of calcium and phosphorus ions in solution rsc.org. Acidic non-collagenous proteins, rich in carboxyl or phosphate functional groups, provide nucleation sites rsc.org. The cooperative assembly and interactions between forming crystals and assembling proteins/peptides are pivotal to mesocrystal formation in biomimetic mineralization systems rsc.org.

Enzymatic and Biological Regulation of Dicalcium Phosphate Formation

Enzymatic and biological regulation plays a crucial role in controlling the formation of dicalcium phosphate and other calcium phosphate minerals within biological systems. This regulation ensures precise control over the location and timing of mineral deposition researchgate.netmdpi.com.

Matrix vesicles (MVs) are central to the initial stages of biomineralization, acting as compartments where calcium phosphate nucleation and growth occur nih.govmdpi.com. MVs contain various membrane transporters and enzymes that create a suitable microenvironment for mineral formation nih.gov. For instance, the accumulation of inorganic phosphate (Pᵢ) inside MVs occurs through two pathways: extravesicular generation of Pᵢ involving alkaline phosphatase (ALP) and NPP1, followed by trafficking into MVs via phosphate transporters; and intravesicular generation of Pᵢ via the PHOSPHO1 enzyme mdpi.com. Both pathways are necessary for Pᵢ generation, as their disruption can lead to skeletal mineral deficits mdpi.com.

Enzymes like alkaline phosphatase (ALP) are involved in the generation of inorganic phosphate, which is a key component for calcium phosphate precipitation mdpi.com. The presence of calcium ions during mineralization may prevent enzyme inactivation, as calcium precipitates with inorganic phosphate at physiological pH mdpi.com.

Beyond enzymatic activity, cellular processes and ion transport mechanisms are tightly regulated. Biomineralization involves the uptake of ions from the environment, their transport by cells, and sometimes temporary storage before deposition echinobase.org. For example, in osteoblasts, the endoplasmic reticulum (ER) and mitochondria communicate to initiate mineralization, with the ER potentially regulating CaP particle deposition within mitochondria nih.gov. The dynamic behavior of phosphate ions, including their ability to form clusters and alternate between hydrated and "dark" assembled states, has implications for understanding their role in biocatalysis and biomineralization labmanager.com.

The body's ability to regulate calcium and phosphorus ion concentrations is vital to prevent uncontrolled hydroxyapatite formation and pathological mineralization rsc.org. This intricate biological control ensures that dicalcium phosphate and other calcium phosphate phases form and transform in a highly organized manner to produce functional hard tissues.

Dicalcium Phosphate in Advanced Materials Science and Engineering

Dicalcium Phosphate (B84403) as a Component in Bioceramics

Dicalcium phosphate is a significant component in bioceramics, which are widely utilized in bone regeneration due to their excellent biocompatibility, osseointegration, and osteoconductive properties. nih.gov Both DCP and its dihydrate form, DCPD, are recognized as key dicalcium phosphate bioceramics. researchgate.net DCP is considered a suitable material for bone grafting applications. nih.gov

DCPD cements are particularly promising because of their high solubility under physiological conditions, which contributes to excellent resorbability and enhanced new bone formation in vivo, often surpassing the performance of hydroxyapatite (B223615) (HA)-forming cements. nih.gov In general, DCPD cements are well-tolerated by the bone and soft tissue environment, with the resorption of the cement closely followed by the formation of new bone. nih.gov Studies have demonstrated that DCP-based biomaterials possess both osteoconductive and osteoinductive potential, meaning they can guide bone growth and, in some cases, stimulate it. nih.gov

Furthermore, biphasic ceramics composed of DCP and HA have shown favorable biocompatibility and controllable bioresorption rates, making them effective for promoting bone regeneration in critical peri-implant bone defects. nih.gov While dicalcium phosphate has a relatively rapid resorption rate, it is also incorporated into tooth-colored filling materials and preventive dental treatments to aid remineralization and prevent caries. mdpi.com However, it's important to note that pure calcium phosphate compounds, including DCP, can face challenges in dental composite materials due to their relatively poor mechanical properties, low resistance to cracking, and unpredictable solubility. mdpi.com

Composite Materials Development and Characterization

Dicalcium phosphate is frequently integrated into composite materials to leverage its bioactivity while enhancing mechanical or structural properties through combination with other polymers or inorganic systems.

Dicalcium Phosphate-Polymer Composites (e.g., Chitosan-DCPD Scaffolds, PLGA)

The development of composites combining dicalcium phosphate with polymers like chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA) has opened new avenues for tissue engineering and drug delivery.

Chitosan-DCPD Scaffolds: Chitosan (CS) is a natural biopolymer known for its non-toxicity, biodegradability, and biocompatibility, making it a popular choice for bone scaffolds. nih.gov Highly porous freeze-dried chitosan scaffolds have been successfully fabricated with embedded dicalcium phosphate dihydrate (DCPD) minerals. nih.gov The incorporation of DCPD into chitosan scaffolds significantly increases the scaffold's crystallinity. For instance, the crystallinity of chitosan scaffolds increased from 0.1% to 69.9% with the addition of 50 wt% DCPD. nih.gov

Table 1: Effect of DCPD Concentration on Chitosan Scaffold Crystallinity

DCPD Concentration (wt%)Crystallinity (%)Source
00.1 nih.gov
2020.6 nih.gov
3029.4 nih.gov
4038.8 nih.gov
5069.9 nih.gov

The inclusion of calcium phosphate minerals has been shown to improve the mechanical properties of chitosan, mitigating the inherent fragility of pure mineral scaffolds. nih.gov For example, the compressive strength of freeze-dried CS scaffolds can increase from 4 MPa to 11 MPa when combined with tricalcium phosphate, a related calcium phosphate. nih.gov Furthermore, a ceramic/polymer nanocomposite scaffold for bone tissue engineering has been developed by coating a mixture of tetracalcium phosphate and dicalcium phosphate slurry onto a porous 3D chitosan-gelatin construct. researchgate.neteurekaselect.com A novel approach involves the in situ synthesis of DCPD nanocrystals within a biodegradable poly(DL-lactic acid) (PDLLA) polymer matrix, allowing for the direct creation of biodegradable composites containing DCPD nanoparticles and the polymer. polymer.cn

PLGA Composites: Poly(lactic-co-glycolic acid) (PLGA) is a widely recognized biodegradable and biocompatible copolymer approved by the FDA for various therapeutic devices, tissue engineering applications, and drug delivery systems. chromatographyonline.comwikipedia.org PLGA is synthesized through the ring-opening co-polymerization of lactide and glycolide (B1360168) monomers. wikipedia.org The mechanical properties and degradation rate of PLGA can be precisely tuned by adjusting the ratio of these two monomers and their arrangement within the polymer chain (random or block copolymers). chromatographyonline.com PLGA has also been combined with chitosan to form composite nanoparticles, which are being explored for protein-based drug delivery systems. acs.org

Dicalcium Phosphate-Silicate Systems

The integration of dicalcium phosphate with silicate (B1173343) systems, particularly β-dicalcium silicate (β-C2Si), has shown promise for developing advanced biomedical cements. Studies indicate that β-dicalcium silicate/dicalcium phosphate-based cements are potential materials for biomedical applications. tandfonline.comresearchgate.net

The incorporation of β-C2Si into cement matrices significantly enhances their mechanical properties, including compressive strength, and promotes cell viability and proliferation. tandfonline.commetu.edu.tr Research has shown that a 40% β-dicalcium silicate composite exhibited the highest compressive strength among various compositions, reaching 10.22 MPa. tandfonline.comresearchgate.net This synergistic approach aims to combine the benefits of both materials, leading to composites with improved mechanical integrity, enhanced bioactivity, and maintained biocompatibility, making them suitable for bone repair and regeneration. tandfonline.commetu.edu.tr

Coatings and Surface Functionalization

Dicalcium phosphate is extensively used in the creation of coatings and for surface functionalization, particularly on metallic substrates, to impart bioactive properties.

Electrodeposited Dicalcium Phosphate Coatings on Metallic Substrates

Electrodeposition is a low-temperature electrochemical method employed to render the surfaces of metallic bone implants bioactive within a physiological environment. mdpi.comresearchgate.net This process typically involves immersing two electrodes in an aqueous solution containing calcium and phosphate ions, often prepared using calcium nitrate (B79036) tetrahydrate and ammonium (B1175870) dihydrogen phosphate. mdpi.com

The electrodeposition process unfolds in three sequential steps: electrochemical reactions, localized pH modification, and the subsequent precipitation of the calcium phosphate coating. mdpi.com The coating initially deposited is commonly composed of dicalcium phosphate dihydrate (DCPD), which can be further converted into hydroxyapatite (HA) through post-alkali treatments. mdpi.comnih.gov

Advances in electrodeposition techniques include the use of pulsed current, which offers several advantages over traditional direct current. Pulsed current allows for the regular escape of dihydrogen bubbles, which are an undesired byproduct of water reduction during deposition. This leads to improvements in the chemical composition, morphology, roughness, and mechanical properties of the electrodeposited calcium phosphate coating. mdpi.comresearchgate.net The properties of these coatings are highly dependent on controllable parameters such as voltage, potential, current density, process duration, deposition temperature, and the pH of the electrolyte solution. mdpi.com DCPD coatings produced via electrodeposition have demonstrated good biocompatibility over short implantation periods. nih.gov

Biomimetic Coating Strategies for Dicalcium Phosphate Deposition

Biomimetic coating strategies focus on depositing calcium phosphate layers that mimic the natural mineralization processes found in bone, aiming to replicate its composition and structure on implant surfaces. nih.gov These strategies typically involve the interaction between calcium phosphates and various organic templates, which can be either natural or synthetic. nih.gov

A common two-step biomimetic coating technique involves the initial deposition of amorphous calcium phosphate (ACP) onto the substrate surface, followed by the subsequent deposition of a coating, with or without proteins, on the ACP layer. nih.govmdpi.com For instance, gelatin has been shown to facilitate the nucleation and growth of calcium phosphate, resulting in a deposited mineral phase that is a mixture of DCPD (a precursor to apatite) and apatite on polymer fibers. acs.org

Furthermore, biomimetic dicalcium phosphate cements have been successfully prepared by incorporating deproteinized bovine bone ash, allowing for the creation of materials with elemental compositions closely resembling natural bone. A significant advantage of biomimetic coating processes is that they are conducted under physiological conditions of temperature and pH. This allows for the direct incorporation of sensitive biomolecules, such as bone morphogenetic protein 2 (BMP-2), into the inorganic crystal lattice, enabling a controlled, slow, and localized release of these agents to promote bone formation. nih.govmdpi.com

Dicalcium Phosphate in Environmental Chemistry and Soil Science

Phosphorus Dynamics in Soil Systems and Phosphate (B84403) Fixation

Phosphorus (P) in soil exists predominantly in two forms: inorganic phosphorus (Pi) and organic phosphorus (Po), with Pi typically accounting for 35% to 70% of the total P. Primary P minerals, such as apatites, strengite, and variscite, are inherently stable, releasing available P slowly through weathering. In contrast, secondary P minerals, including calcium (Ca), iron (Fe), and aluminum (Al) phosphates, exhibit dissolution rates that vary depending on factors like particle size and soil pH. nih.gov

Dicalcium phosphate (CaHPO4) is a key compound formed when soluble phosphate precipitates with calcium in the soil, making phosphorus available for plant uptake. nih.gov However, the availability of phosphorus is significantly influenced by phosphate fixation, a process that renders soluble P into less accessible forms. This fixation is highly dependent on soil pH. In acidic soils (pH less than 5.0), phosphate reacts readily with iron and aluminum to form insoluble iron and aluminum phosphates. ballance.co.nzmdpi.comphytojournal.com Conversely, in neutral to alkaline soils (pH greater than 6.0), phosphate primarily reacts with calcium to form insoluble calcium phosphates. ballance.co.nzmdpi.comballance.co.nz

While dicalcium phosphate is considered moderately soluble and can release phosphate over time, its transformation into more stable calcium phosphate forms, such as tricalcium phosphate, significantly reduces its availability. ballance.co.nzballance.co.nz Phosphate fixation mechanisms also include adsorption on the surface of calcium carbonate and clay minerals. nih.govmdpi.com Furthermore, P can become occluded within the nanopores of iron and aluminum oxides, rendering it unavailable to plants. nih.gov Isomorphous replacement of silicate (B1173343) anions is another mechanism contributing to phosphate fixation in soils. soilmanagementindia.com

Precipitation and Transformation of Dicalcium Phosphate in Soils to More Stable Phases

The application of monocalcium phosphate (MCP) to soil leads to its rapid reaction and the formation of dicalcium phosphate (DCP). mdpi.com Dicalcium phosphate dihydrate (DCPD), also known as brushite, is a major initial reaction product when monocalcium phosphate dissolves in moist soil. tandfonline.comusu.edu

DCP and DCPD are not the terminal forms of calcium phosphates in soil; they undergo further transformation into more stable, less soluble phases over time. This transformation sequence typically progresses from dicalcium phosphate to octacalcium phosphate (OCP) and, eventually, to hydroxyapatite (B223615) (HAP) or other apatite structures. nih.govmdpi.comaimspress.commdpi.comresearchgate.net Fluorapatite (FA) is also recognized as a stable P mineral in soil. phytojournal.comucanr.edu

Table 1: Transformation Sequence of Calcium Phosphates in Soil

Initial FormIntermediate Phase(s)More Stable Final Phase(s)Relative Solubility/Availability
Monocalcium Phosphate (MCP)Dicalcium Phosphate (DCP) / Dicalcium Phosphate Dihydrate (DCPD)Octacalcium Phosphate (OCP)Decreasing
Dicalcium Phosphate (DCP) / Dicalcium Phosphate Dihydrate (DCPD)Octacalcium Phosphate (OCP)Hydroxyapatite (HAP) / ApatiteDecreasing
Octacalcium Phosphate (OCP)-Hydroxyapatite (HAP) / ApatiteDecreasing

This transformation is particularly prevalent in calcareous soils, where DCP is gradually converted into OCP or apatite. nih.govmdpi.com The solubility of these calcium phosphate minerals generally increases with decreasing soil pH. mdpi.com For instance, DCPD can persist in the vicinity of fertilizer granules, but at pH 7 and above, it may begin to form OCP. tandfonline.com When DCPD is maintained in an aqueous system above pH 5.0 and subjected to repeated extraction, the residual material becomes more basic, eventually approaching the formation of less soluble hydroxyapatite. Similarly, in the presence of calcium carbonate (CaCO3), DCPD can transform into carbonate apatite. soilmanagementindia.com

Influence of Soil pH and Mineral Composition on Dicalcium Phosphate Stability and Availability

Soil pH is a critical factor influencing the stability and availability of dicalcium phosphate and other phosphorus forms. ballance.co.nzballance.co.nz

pH and Solubility:

In acidic soils (pH < 5.0), phosphate ions tend to react with iron and aluminum, leading to the formation of insoluble iron and aluminum phosphates. ballance.co.nzballance.co.nz

In neutral to alkaline soils (pH > 6.0), phosphate reacts with calcium to form calcium phosphates. While DCP is moderately soluble, tricalcium phosphate (TCP) is very insoluble, significantly limiting P availability. ballance.co.nzballance.co.nz

The dissolution of dicalcium phosphate dihydrate (DCPD) is enhanced as soil pH decreases (i.e., as hydrogen ion concentration increases). fertilizercanada.ca

Mineral Composition:

Calcareous Soils: In neutral to calcareous soils, phosphorus retention is primarily driven by precipitation reactions with calcium. nih.govmdpi.com Minerals like calcium carbonate, dolomite, and calcite play significant roles in binding phosphorus to form calcium-bound phosphorus, thus fixing it. mdpi.commdpi.com

Iron and Aluminum Oxides: In acidic soil environments, the presence of iron and aluminum oxides, both in crystalline and amorphous forms, leads to phosphorus fixation on their positively charged surfaces and the formation of insoluble precipitates. mdpi.com These oxides can also occlude phosphate in their nanopores, making it unavailable for plant uptake. nih.gov

Clay Minerals: Clay minerals, along with iron and aluminum oxides, possess large specific surface areas that provide numerous sites for phosphate adsorption. nih.gov

The rate of dissolution of dicalcium phosphate dihydrate (DCPD) in soil is directly influenced by the moisture content of the soil-DCP mixture, the surface area of the DCP particles, and the incubation temperature of the system. capes.gov.br

Interactions with Soil Microorganisms and Secretion of Organic Acids in Phosphate Solubilization

Soil microorganisms play a vital role in the phosphorus cycle, particularly in solubilizing insoluble phosphate compounds, including dicalcium phosphate, and making them available for plant uptake. These microorganisms are collectively known as phosphate-solubilizing microorganisms (PSMs), encompassing both bacteria and fungi. mdpi.comneptjournal.comfrontiersin.orgijcmas.comresearchgate.netnih.govnih.govmdpi.com PSMs convert insoluble inorganic phosphorus into soluble orthophosphates, which are the forms absorbed by plants. frontiersin.orgnih.gov

The principal mechanism by which PSMs solubilize insoluble inorganic phosphate compounds, such as dicalcium phosphate, tricalcium phosphate, hydroxyapatite, and rock phosphate, is through the secretion of low-molecular-weight organic acids, also known as carboxylic acids. neptjournal.comfrontiersin.orgijcmas.comresearchgate.netnih.govmdpi.comoclc.orgnih.gov

Mechanisms of Phosphate Solubilization by Organic Acids:

Acidification: Organic acids released by PSMs acidify the surrounding soil or growth medium. nih.govnih.gov

Chelation: The hydroxyl and carboxyl groups of these organic acids can chelate cations such as Ca2+, Fe3+, Al3+, and Mg2+ that are bound to phosphate. This chelation process releases phosphate ions into the soil solution. frontiersin.orgnih.gov

Competitive Adsorption: Organic acid anions can also compete with inorganic phosphate ions for the same adsorption sites on soil minerals, thereby releasing bound phosphate. frontiersin.org

Common organic acids secreted by PSMs include gluconic acid, which is frequently identified as a major agent of inorganic phosphate solubilization. frontiersin.orgnih.gov Other organic acids, such as citric, lactic, tartaric, oxalic, and acetic acids, have also demonstrated the capacity to solubilize various forms of calcium phosphate. oclc.org

Numerous bacterial genera are recognized for their phosphate-solubilizing capabilities, including Pseudomonas, Bacillus, Rhizobium, Burkholderia, Achromobacter, Agrobacterium, Micrococcus, Aereobacter, Flavobacterium, and Erwinia. ijcmas.comresearchgate.net Specific examples include Rhodobacterium capsulatus, Rhodopseudomonas acidophila, Rps. rutila, and Rhodospirillum rubrum, all of which have been shown to solubilize dicalcium phosphate. neptjournal.com Beyond organic acid production, PSMs also contribute to phosphate solubilization through proton extrusion ijcmas.commdpi.com and the production of phosphatases, which are enzymes crucial for the mineralization of organic phosphorus in the soil. mdpi.comresearchgate.netnih.gov

Dicalcium Phosphate as a Phosphate Source: Transformation and Availability in Soil Environments

Dicalcium phosphate (DCP) is utilized as a phosphate fertilizer to supply plants with an accessible source of phosphorus. fertfinda.co.nz It is characterized by its moderate solubility, which influences its availability to plants in soil environments. ballance.co.nzballance.co.nz

Upon application to the soil, DCP undergoes a process of dissolution, or hydrolysis, releasing phosphorus ions into the soil solution. fertfinda.co.nz The release rate of phosphorus from DCP is generally slower compared to highly soluble phosphate fertilizers like diammonium phosphate (DAP) or monoammonium phosphate (MAP). fertfinda.co.nz This slow-release characteristic makes DCP a suitable phosphorus source for crops that require a sustained supply of the nutrient throughout their growth cycle. fertfinda.co.nz

However, the availability of phosphorus from DCP is significantly impacted by its transformation within the soil. As detailed in section 8.2, DCP gradually converts into less soluble calcium phosphate forms, such as octacalcium phosphate (OCP) and hydroxyapatite (HAP). nih.govmdpi.comaimspress.com This transformation reduces the long-term availability of phosphorus, particularly in alkaline soil conditions. nih.govmdpi.com

Several factors influence the transformation and availability of dicalcium phosphate in soil environments:

Soil pH: Maintaining soil pH within an optimal range, typically around 6.0, is crucial for maximizing phosphorus availability. ballance.co.nz The solubility of calcium phosphates, including DCP, generally decreases as soil pH increases, except at very high pH values (above 8). nih.gov

Moisture and Temperature: The rate at which DCP dissolves is directly correlated with the soil's moisture content and temperature. capes.gov.br While increased temperature can enhance dissolution, it can also accelerate the precipitation of soluble P into less available forms. fertilizercanada.ca

Soil Mineral Composition: In soils rich in calcium, such as calcareous soils, the formation of less soluble calcium phosphates is promoted, influencing the fate of applied DCP. nih.govmdpi.com

Microbial Activity: The presence and activity of phosphate-solubilizing microorganisms (PSMs) can significantly enhance the availability of phosphorus from DCP by secreting organic acids that solubilize the compound. neptjournal.comfrontiersin.org

In comparative studies, dicalcium phosphate has been observed to be slightly less effective than superphosphate (B1263860) on a unit-P basis in certain acidic sandy soils, requiring a higher amount of DCP to achieve the same crop yield. tandfonline.com However, in some field trials, DCP and superphosphate have shown similar increases in pasture production. tandfonline.com Commercial dicalcium phosphate products often contain other beneficial elements like sulfur and calcium, with typical compositions including approximately 4.1% P, 5.1% S, and 28.6% Ca. fertfinda.co.nz Some formulations also employ a dual-release strategy, with a portion of the phosphorus being citrate-soluble and another portion citrate-insoluble, to ensure a prolonged release of the nutrient. plantneeds.com.au

Table 2: Typical Composition of Commercial Dicalcium Phosphate (DCP) Fertilizer

ConstituentApproximate Concentration
Phosphorus (P)4.1% fertfinda.co.nz
Sulfur (S)5.1% fertfinda.co.nz
Calcium (Ca)28.6% fertfinda.co.nz
Citrate (B86180) Soluble P50% plantneeds.com.au
Citrate Insoluble P50% plantneeds.com.au

Computational and Theoretical Modeling of Dicalcium Phosphate Systems

Molecular Dynamics Simulations of Dicalcium Phosphate (B84403) Interactions with Organic and Inorganic Species

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic interactions of dicalcium phosphate with various organic and inorganic species at the atomic and molecular levels. These simulations offer a detailed understanding of processes such as nucleation, crystal growth, and interactions with biomolecules.

Research employing MD simulations has explored the association and clustering of calcium and phosphate ions in aqueous solutions, revealing the formation of calcium phosphate aggregates with compositions and calcium coordination similar to Posner's clusters. thegoodscentscompany.com The stoichiometry of these species has been shown to be dependent on the ionic composition of the solution, leading to observations of calcium-deficient clusters in solutions with low Ca:P ratios, and clusters containing protonated phosphate groups in neutral solutions. thegoodscentscompany.com Furthermore, MD simulations have indicated that sodium ions can partially substitute calcium within these clusters. thegoodscentscompany.com

The influence of organic molecules on dicalcium phosphate systems has also been a significant area of study. Ab initio molecular dynamics (AIMD) and classical MD simulations have demonstrated that organic species, such as lactic acid (LAC), can stabilize pre-nucleation clusters and the surfaces of brushite (DCPD) through a combination of intermolecular electrostatic and hydrogen bonding interactions. fishersci.canih.gov Specifically, the binding of LAC molecules with Ca²⁺ ions and phosphate species can attenuate the binding affinity between Ca²⁺ ions and phosphate species, consequently decelerating the nucleation process of calcium phosphate. nih.gov

MD simulations have also been instrumental in understanding the interactions between calcium phosphate surfaces and biomolecules like proteins and peptides. While often focused on hydroxyapatite (B223615) (a common end-product of dicalcium phosphate transformations), these studies provide insights relevant to the precursor phases. For instance, MD simulations have been utilized to investigate the roles of electrostatics and conformational changes in the interactions of proteins such as osteopontin (B1167477) and statherin-derived peptides with calcium phosphate crystal surfaces. These simulations help elucidate how amino acid side chains interact with crystal surfaces and how protein conformations influence adsorption.

The development of accurate force fields is crucial for reliable MD simulations. Force fields specifically parameterized for thermodynamic properties have been employed to probe the formation, structure, stability, and aggregation mechanisms of initial calcium-containing species in aqueous solutions. Validation of these force fields often involves benchmarking against experimental data, particularly for the thermodynamics of ion pairing for various calcium phosphate species in water, including different phosphate anions (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻).

Table 1: Key Findings from Molecular Dynamics Simulations of Dicalcium Phosphate Systems

Interaction TypeKey FindingsRelevant SpeciesSimulation Focus
Inorganic Ion-Ion InteractionsFormation of calcium phosphate aggregates (Posner's clusters); stoichiometry dependent on ionic composition (e.g., calcium-deficient clusters, protonated phosphate groups, Na⁺ substitution). thegoodscentscompany.comCa²⁺, PO₄³⁻, HPO₄²⁻, H₂PO₄⁻, Na⁺Pre-nucleation, clustering, ion association thegoodscentscompany.com
Organic Molecule InteractionsLactic acid (LAC) stabilizes pre-nucleation clusters and brushite surfaces via electrostatic and hydrogen bonding; weakens Ca²⁺-phosphate binding, slows nucleation. fishersci.canih.govLactic acid, Ca²⁺, phosphate species, DCPDNucleation inhibition, surface stabilization fishersci.canih.gov
Protein/Peptide InteractionsElucidation of electrostatic and conformational roles in protein-crystal interactions; adsorption mechanisms of proteins/peptides (e.g., osteopontin, statherin-derived peptide) with calcium phosphate surfaces.Osteopontin, Statherin-derived peptide, calcium phosphate surfaces (e.g., hydroxyapatite)Protein adsorption, biomineralization
Force Field DevelopmentDerivation and validation of force fields for calcium phosphate species in aqueous solution, ensuring agreement with experimental ion pairing thermodynamics.Ca²⁺, PO₄³⁻, HPO₄²⁻, H₂PO₄⁻, waterAccurate representation of molecular interactions

Density Functional Theory (DFT) Studies of Dicalcium Phosphate Crystal Surfaces and Atomic Structure

Density Functional Theory (DFT) has emerged as a fundamental computational approach for investigating the electronic structure, atomic arrangements, and surface properties of dicalcium phosphate and its various crystalline forms. DFT calculations provide insights into the stability, growth, and reactivity of these materials at a quantum mechanical level.

Extensive DFT studies have been conducted on brushite (CaHPO₄·2H₂O), a key dicalcium phosphate phase. These studies have successfully reproduced experimental crystal lattice parameters with high accuracy and have enabled the simulation of powder X-ray diffraction patterns that closely match experimental observations. This capability underscores the reliability of DFT in predicting the structural characteristics of dicalcium phosphate minerals.

Furthermore, DFT has been instrumental in detailing the intermolecular interactions within the brushite crystal lattice, including electrostatic forces and hydrogen bond networks. The presence of hydrogen atoms in the HPO₄ group and water molecules within the crystal lattice significantly influences these interactions, which are critical for understanding crystal growth and morphology.

DFT calculations have also elucidated the atomic distribution and interatomic interactions along specific crystal surfaces of brushite, such as the (010) plane, aligning well with observations from high-resolution scanning force microscopy. Quantum-mechanical calculations of surface energies for various facets (e.g., (010), (001), (101), and (201)) have confirmed experimental findings regarding differential crystal growth rates. Notably, the (010) surface is consistently identified as the most stable, which is crucial for predicting crystal morphology.

Beyond structural characterization, DFT is applied to investigate the electronic densities of dicalcium phosphate (monetite, CaHPO₄) and dicalcium phosphate dihydrate (brushite). These studies contribute to a deeper understanding of the chemical bonding and electronic properties that govern their behavior. DFT-driven simulations are also vital for unraveling the nucleation and pre-nucleation phases of calcium phosphate, including the complex interactions with organic compounds. For instance, DFT has been employed to characterize the coordination modes and binding strengths between Ca²⁺ ions and phosphate species, both in the presence and absence of additives like lactic acid, thereby influencing the nucleation processes. nih.gov

Table 2: Applications and Findings of DFT Studies on Dicalcium Phosphate

Aspect StudiedDFT ApplicationKey Findings
Crystal Structure & Lattice ParametersReproduction of experimental crystal lattice parameters and simulation of powder X-ray diffraction patterns.High accuracy in predicting structural characteristics of brushite.
Intermolecular InteractionsAnalysis of electrostatic and hydrogen bond interactions within the crystal.Confirmation of the importance of hydrogen bonding in brushite crystal structure and growth.
Surface Structure & EnergyDetermination of atomic distribution and interatomic interactions on specific crystal surfaces (e.g., (010) plane); calculation of surface energies.The (010) surface is identified as the most stable, explaining differential crystal growth rates.
Electronic PropertiesInvestigation of electronic densities of dicalcium phosphate and its dihydrate.Insights into chemical bonding and electronic behavior.
Nucleation & Pre-nucleationCharacterization of coordination modes and binding strengths between ions and organic additives. nih.govUnderstanding the influence of additives like lactic acid on the nucleation process. nih.gov

Thermodynamic and Kinetic Modeling of Dicalcium Phosphate Precipitation and Transformation Pathways

Thermodynamic and kinetic modeling are indispensable for predicting and understanding the complex processes of dicalcium phosphate precipitation, dissolution, and phase transformations. These models account for various factors that influence the formation and stability of different calcium phosphate phases.

The precipitation of calcium phosphate is a highly intricate process influenced by several variables, including the concentrations of calcium and phosphate ions, temperature, pH, and reaction time. Thermodynamic models play a crucial role in predicting the stable phases under specific conditions. For example, it has been shown that dicalcium phosphate dihydrate (DCPD) tends to form at pH values below 7.3, while amorphous calcium phosphate (ACP) is more likely to develop at higher pH levels.

Solubility isotherms for DCPD (CaHPO₄·2H₂O) have been experimentally determined and theoretically modeled across a range of temperatures (e.g., 5, 15, 25, and 37.5 °C) and pH values (3.5-7). These studies indicate that DCPD exhibits a negative thermal coefficient of solubility. Furthermore, generalized least squares procedures have been employed to derive solubility products (K_s) for DCPD and stability constants for various ion pairs (e.g., [CaHPO₄⁰] and [CaH₂PO₄⁺]) as functions of temperature.

A key concept in calcium phosphate precipitation is Ostwald's rule of stages, which posits that the least thermodynamically stable phase is often the first to form, acting as a precursor to more stable phases. In this context, DCPD frequently serves as a metastable precursor that subsequently transforms into more stable calcium phosphate phases, such as octacalcium phosphate (OCP) or hydroxyapatite (HA).

Thermodynamic-kinetic models provide a comprehensive framework for describing the entire formation pathway. These models suggest that the nucleation stages (both primary and secondary) are predominantly driven by the formation of DCPD. The subsequent rapid growth stage is often limited by the diffusion of Ca²⁺ ions, propelled by the solubility differences of OCP or HA. Experimental observations corroborate these models, showing an initial formation of DCPD followed by its rapid transformation into OCP or HA, with further transformation into apatite depending on the specific experimental conditions, including ionic strength.

Mathematical models based on the first principles of chemical kinetics have successfully provided a quantitative description of the phase transformation of DCPD to OCP in simulated body fluid (SBF) solutions. Interestingly, in dynamic systems, fluid flow can inhibit this DCPD to OCP phase transformation, a phenomenon that has been explained by theoretical models incorporating Fick's second law. The presence of biomolecules, such as serum albumin, can also significantly impact these processes by adsorbing onto calcium phosphate surfaces, thereby inhibiting the dissolution rate of DCPD and the crystallization rate of OCP.

Table 3: Key Parameters and Outcomes in Thermodynamic and Kinetic Modeling

Parameter/OutcomeDescription and Significance
Precipitation Conditions Concentration of Ca²⁺ and phosphate ions, temperature, pH, reaction time significantly influence phase formation.
Phase Stability Thermodynamic models predict DCPD formation at pH < 7.3 and ACP at higher pH.
Solubility Product (K_s) Quantifies DCPD solubility; shows negative thermal coefficient of solubility.
Ion Pair Stability Constants Derived for species like [CaHPO₄⁰] and [CaH₂PO₄⁺] as functions of temperature, crucial for accurate solubility modeling.
Ostwald's Rule of Stages Explains the initial formation of metastable DCPD as a precursor to more stable OCP or HA.
Nucleation & Growth Kinetics Thermodynamic-kinetic models describe DCPD-dominated nucleation and Ca²⁺ diffusion-limited growth of OCP/HA.
Phase Transformation Modeling Quantitative description of DCPD to OCP/HA transformation pathways using chemical kinetics and Fick's law.
Influence of Organic Species Serum albumin adsorption inhibits DCPD dissolution and OCP crystallization.
Modified Models Development of models for short-term precipitation, considering mixtures of ACP and DCPD.

Colloidal Aspects of Dicalcium Phosphate

Electrokinetic Properties of Colloidal Dicalcium Phosphate (B84403) Particles

The electrokinetic properties of colloidal dicalcium phosphate particles are primarily characterized by their zeta potential, which indicates the surface charge and plays a critical role in determining particle interactions and dispersion stability. For dicalcium phosphate dihydrate (DCPD) mineral, the zeta potential has been reported to be approximately -12.44 ± 0.4 mV, suggesting a propensity for agglomeration. nih.gov This negative surface charge is attributed to the presence of phosphate groups (PO₄³⁻) within the DCPD structure. nih.gov

Studies on colloidal calcium phosphates, including DCPD, have revealed zeta potential values ranging from -29 to +21 mV in different media. researchgate.netbelnauka.by Notably, DCPD exhibits zeta potential values that are positively shifted by 2–9 mV compared to hydroxyapatite (B223615). researchgate.netbelnauka.by Research indicates that the electrokinetic properties of calcium phosphate particles are more influenced by their crystal structure than by their Ca/P molar ratio. researchgate.netbelnauka.by

The following table summarizes some reported zeta potential values for dicalcium phosphate and related materials:

Material TypeZeta Potential (mV)Stability IndicationReference
DCPD mineral-12.44 ± 0.4Agglomeration potential nih.gov
Nano-DCP-25.6 ± 2.2High degree of stability chemijournal.comchemijournal.com
DCP microparticles~ -15.7- mdpi.com
Colloidal systems (general)≥ +30 or ≤ -30Stable dispersion nih.govresearchgate.net

Role of Colloidal Dicalcium Phosphate in Biological Fluids (e.g., Milk Systems)

Dicalcium phosphate plays a vital role in biological fluids, particularly in milk systems, primarily due to its colloidal nature and contribution as a source of essential minerals. In milk, calcium phosphate exists in a colloidal form, integrated within micelles that are bound to casein proteins, along with magnesium, zinc, and citrate (B86180). wikidoc.orgatamanchemicals.com This complex is often referred to as colloidal calcium phosphate (CCP). wikidoc.orgatamanchemicals.com

Under physiological conditions, DCPD is metastable and can undergo transformation into more stable calcium phosphate phases, such as octacalcium phosphate (OCP) and hydroxyapatite (HAP). nih.gov At pH values below 6.5, DCPD is the predominant phase, while at higher pH levels, the formation of amorphous calcium phosphate (ACP) and OCP becomes more pronounced. nih.gov In simulated body fluids (SBF), DCPD has been identified as a predominant phase under specific pH and temperature conditions. researchgate.net

Colloidal Stability and Aggregation Phenomena of Dicalcium Phosphate Dispersions

The colloidal stability of dicalcium phosphate dispersions is a complex phenomenon influenced by various physicochemical factors, with aggregation being a key concern in many applications. As indicated by its zeta potential of -12.44 ± 0.4 mV, DCPD mineral particles exhibit a tendency towards agglomeration. nih.gov Colloidal systems are generally considered stable when their zeta potential is approximately ±30 mV, as this magnitude of surface charge promotes sufficient electrostatic repulsion between particles, thereby preventing aggregation. nih.govresearchgate.net The Derjaguin-Landau-Verwey-Overbeek (DLVO) theory explains this agglomeration tendency by considering the sum of electrostatic repulsive and Van Der Waals attractive forces, which together determine the total interaction energy between particles. nih.gov

Aggregation phenomena are not limited to synthetic dispersions but also play a role in biological contexts. For example, in the formation of renal stones, the presence of phosphate has been shown to promote the aggregation of amorphous calcium oxalate (B1200264) (ACO) precursors, with amorphous calcium phosphate (ACP) playing a crucial role in this process. acs.orgacs.org

Efforts to control aggregation and enhance dispersion stability often involve material design and processing. For instance, improved dispersion of dicalcium phosphate anhydrate (DCPA) nanocrystallites within poly(lactic acid) (PLA) nanofibers has been achieved through biomimetic in situ synthesis and electrospinning, which significantly reduces the severe agglomeration observed with conventional mechanical blending methods. nih.gov The stability of dicalcium phosphate cements, which form DCPD upon setting, is critically affected by environmental factors such as temperature, humidity, and the mixing regime. Humidity, in particular, can condense on particle surfaces, acting as a reaction medium that facilitates the conversion of DCPD to dicalcium phosphate anhydrous (monetite), leading to a loss of setting ability. researchgate.net This highlights the metastable nature of DCPD, which under physiological or certain environmental conditions, tends to transform into more thermodynamically stable phases like OCP and HAP. nih.govnih.gov Additionally, the solubility of calcium phosphate generally decreases as temperature increases, potentially leading to precipitation upon heating. wikidoc.org

Q & A

Q. What standardized protocols exist for quantifying endogenous calcium losses in digestibility studies involving dicalcium phosphate?

  • Methodological Answer : Use a calcium-free basal diet to measure baseline endogenous losses. Correct total calcium digestibility using the formula: True Digestibility=Intake(Fecal OutputEndogenous Loss)Intake\text{True Digestibility} = \frac{\text{Intake} - (\text{Fecal Output} - \text{Endogenous Loss})}{\text{Intake}}

    Isotopic labeling (⁴⁵Ca) or acid-insoluble ash (AIA) markers can track endogenous contributions. Studies in swine recommend 0.541 g endogenous Ca/kg dry matter intake as a correction factor .

Advanced Research Questions

Q. How can researchers resolve contradictory data on calcium bioavailability from dicalcium phosphate across different in vivo models?

  • Methodological Answer : Discrepancies often arise from variations in gut pH, phytase activity, and calcium-phosphate interaction with dietary fiber. Standardize models by:
    • Controlling dietary phytate levels.
    • Using dual-energy X-ray absorptiometry (DEXA) to measure bone mineral density instead of indirect serum assays.
    • Reporting calcium-to-phosphorus molar ratios to account for antagonistic absorption effects .

Q. What exergy-based methodologies are applicable for optimizing dicalcium phosphate dihydrate production from rock phosphate and hydrochloric acid?

  • Methodological Answer : Conduct exergy analysis by calculating mass/energy balances across unit operations (e.g., acid decomposition, filtration, crystallization). Exergy destruction in reactors and dryers identifies inefficiencies. For example, 60–70% exergy losses occur during hydrochloric acid decomposition, suggesting process intensification via catalyst addition or temperature optimization .

Q. What methodological considerations are critical when comparing phytase efficacy across studies using dicalcium phosphate as a control?

  • Methodological Answer : Ensure uniformity in:
    • Phosphorus Equivalence : Match total P content between DCP and phytase-supplemented diets.
    • Bone Biomechanics Testing : Use three-point bending tests (e.g., IPNIS apparatus) to measure breaking strength/stress, as ash content alone may not reflect functional outcomes .
    • Cost-Benefit Analysis : Normalize phytase efficacy to $/kg phosphorus bioavailability to account for DCP market price fluctuations .

Q. How can factorial design methods improve the synthesis of calcium-deficient apatites from dicalcium phosphate precursors?

  • Methodological Answer : Apply a 2³ factorial design to evaluate sintering temperature, dwell time, and cooling rate. Response surface methodology (RSM) models the HA/β-TCP ratio, validated via Rietveld refinement of XRD data. For instance, sintering at 900°C for 4 hours with rapid cooling maximizes β-TCP content, critical for biodegradable bone grafts .

Methodological Resources

  • Statistical Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
  • Validation Techniques : Cross-validate solubility data using both gravimetric (post-drying mass loss) and spectroscopic (FTIR for hydrate phases) methods .
  • Data Contradiction Analysis : Apply meta-regression to identify confounding variables (e.g., animal age, Ca/P ratio) in pooled studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.